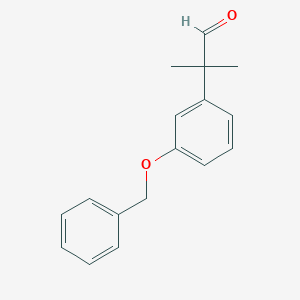










|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([O:18][C:19]1[CH:20]=[C:21]([C:25]([CH3:29])([CH3:28])[C:26]#N)[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH:30]S(O)(=O)=O>O1CCCC1.O>[CH2:11]([O:18][C:19]1[CH:20]=[C:21]([C:25]([CH3:29])([CH3:28])[CH:26]=[O:30])[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
16.5 (± 1.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at <30° C
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted with diethyl ether (2×250 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (300 mL), brine (300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59.82 g | |
| YIELD: PERCENTYIELD | 98% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |